mMelin

Description

Properties

IUPAC Name |

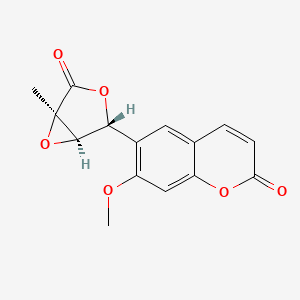

7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORQNDMAWQQCV-UMVBOHGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of a Tumor Suppressor: An In-depth Guide to Merlin Protein Structure and Domain Organization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merlin, also known as Neurofibromin 2 (NF2) or schwannomin, is a critical tumor suppressor protein encoded by the NF2 gene.[1][2] Its inactivation is the primary cause of Neurofibromatosis type 2, a genetic disorder characterized by the development of tumors in the nervous system, such as schwannomas and meningiomas.[2][3] Merlin acts as a crucial linker between the actin cytoskeleton and transmembrane proteins, playing a pivotal role in cell-cell adhesion, contact-dependent growth inhibition, and the regulation of intracellular signaling pathways that govern cell proliferation, survival, and motility.[1][2] This technical guide provides a comprehensive overview of the Merlin protein's structure, domain organization, post-translational modifications, and its engagement in key signaling pathways, with a focus on quantitative data and detailed experimental methodologies.

Merlin Protein Structure and Domain Organization

The full-length human Merlin protein consists of 595 amino acids and has a molecular weight of approximately 70 kDa.[1] It shares significant sequence homology with the Ezrin-Radixin-Moesin (ERM) family of proteins and, like them, possesses a characteristic modular structure comprising three main domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central α-helical coiled-coil domain, and a C-terminal hydrophilic tail.[4][5][6]

The FERM Domain

The N-terminal FERM domain is a highly conserved region that is crucial for Merlin's tumor suppressor function and its interaction with various binding partners at the plasma membrane.[4][6] It adopts a cloverleaf-like three-dimensional structure composed of three distinct subdomains: F1, F2, and F3.[6][7][8]

The α-Helical Domain

Following the FERM domain is a central α-helical coiled-coil region.[4][5][6] This domain is involved in the intramolecular and intermolecular interactions that regulate Merlin's conformation and activity.

The C-Terminal Domain (CTD)

The C-terminal domain is a hydrophilic tail that plays a critical role in the autoinhibition of Merlin.[4][5] Unlike other ERM proteins, Merlin lacks a canonical actin-binding motif in its C-terminus.[5][9] Instead, it interacts with the actin cytoskeleton via its FERM domain.[10]

Quantitative Data on Merlin Protein Domains and Interactions

For clarity and comparative analysis, the following tables summarize key quantitative data related to Merlin's domain organization and binding affinities.

| Domain | Subdomain | Amino Acid Residues (Human Merlin Isoform 1) | Primary Function |

| N-Terminal FERM Domain | 1-312 | Mediates interactions with membrane proteins and signaling molecules, crucial for tumor suppression. | |

| F1 (ubiquitin-like) | 18-98 | Contributes to the overall FERM domain structure and interactions. | |

| F2 (acyl-CoA binding protein-like) | 111-213 | Involved in binding to interaction partners like LATS1. | |

| F3 (phosphotyrosine binding-like) | 221-312 | Binds to the C-terminal domain for autoinhibition and interacts with partners like DCAF1. | |

| Central α-Helical Domain | 313-506 | Facilitates conformational changes between active and inactive states. | |

| C-Terminal Domain (CTD) | 507-595 | Participates in intramolecular autoinhibition by binding to the FERM domain. |

| Interaction Partner | Merlin Domain Involved | Binding Affinity (Kd) | Significance |

| DCAF1 | FERM (F3 lobe) | ~3 µM | Inhibition of the CRL4-DCAF1 E3 ubiquitin ligase complex. |

| LATS1 | FERM (F2 lobe) | ~1.4 µM | Activation of the Hippo signaling pathway. |

Regulation of Merlin Activity: Conformational States and Post-Translational Modifications

Merlin's activity is tightly regulated by a conformational switch between a "closed," inactive state and an "open," active state. In the inactive state, the C-terminal domain folds back and binds to the FERM domain, masking the binding sites for interaction partners.[4][5] This intramolecular association is disrupted by post-translational modifications, primarily phosphorylation, which shifts Merlin to its active, open conformation.

The most well-characterized phosphorylation site is Serine 518 (S518) in the C-terminal domain.[4][10] Phosphorylation of S518 by kinases such as p21-activated kinase (PAK) and Protein Kinase A (PKA) promotes the closed, inactive conformation.[4][5][10] Conversely, dephosphorylation of S518 leads to the open, active state, allowing Merlin to engage with its downstream effectors.[11]

Key Signaling Pathways Involving Merlin

Merlin functions as a central hub in several signaling pathways that control cell growth and proliferation.

The Hippo Signaling Pathway

Merlin is a key upstream regulator of the Hippo pathway, a conserved signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[1][2][12] In its active, open conformation, Merlin at the plasma membrane recruits and activates the core Hippo kinase cascade, including the LATS1/2 kinases.[8][13][14] Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activator YAP, preventing its translocation to the nucleus and subsequent activation of pro-proliferative genes.[10][15]

References

- 1. Merlin (protein) - Wikipedia [en.wikipedia.org]

- 2. Merlin's tumor suppression linked to inhibition of the E3 ubiquitin ligase CRL4DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Structural Basis of the Binding of Merlin FERM Domain to the E3 Ubiquitin Ligase Substrate Adaptor DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Subcellular localization and expression pattern of the neurofibromatosis type 2 protein merlin/schwannomin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular insights into NF2/Merlin tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. sdbonline.org [sdbonline.org]

- 12. The merlin interacting proteins reveal multiple targets for NF2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiomotin binding-induced activation of Merlin/NF2 in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational flexibility determines the Nf2/merlin tumor suppressor functions - PMC [pmc.ncbi.nlm.nih.gov]

The NF2 Gene: A Technical Guide to Function and Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neurofibromatosis type 2 (NF2) gene, located on chromosome 22q12, is a critical tumor suppressor gene that encodes the protein Merlin (an acronym for Moesin-Ezrin-Radixin-Like Protein), also known as schwannomin.[1] Loss of Merlin function is the primary driver of Neurofibromatosis Type 2, a genetic disorder characterized by the development of bilateral vestibular schwannomas, meningiomas, and ependymomas.[1][2] Merlin acts as a pivotal linker protein, connecting cell-surface receptors and cytoskeletal components to regulate a complex network of signaling pathways crucial for controlling cell proliferation, adhesion, and morphology.[3][4] Its primary tumor-suppressive role is mediated through the activation of the Hippo signaling pathway, which ultimately leads to the cytoplasmic sequestration and inhibition of the oncogenic transcriptional co-activators YAP and TAZ.[5] Dysregulation of this axis is a central event in tumorigenesis following NF2 loss. This guide provides an in-depth overview of Merlin's function, its interaction with key signaling cascades, and the transcriptional and epigenetic mechanisms governing NF2 gene expression, offering a resource for researchers and professionals in oncology and drug development.

The NF2 Gene and Merlin Protein Function

The NF2 gene product, Merlin, is a 70-kDa member of the Band 4.1 superfamily of proteins, which includes Ezrin, Radixin, and Moesin (ERM proteins).[6] Merlin is comprised of a highly conserved N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central α-helical domain, and a unique C-terminal domain.[6]

Merlin's function is tightly regulated by its conformational state. It exists in a "closed," inactive conformation through an intramolecular interaction between its N-terminal FERM and C-terminal domains. Upon receiving upstream signals, such as those from cell-cell adhesion, it transitions to an "open," active state, unmasking binding sites for interacting proteins.[7] This conformational change is critical for its tumor suppressor activity.

The primary function of Merlin is to act as a scaffold protein at the plasma membrane, where it integrates extracellular signals with the intracellular actin cytoskeleton to regulate contact-dependent inhibition of proliferation.[1][7] Loss of functional Merlin disrupts this process, leading to uncontrolled cell growth and division.[1]

Merlin-Regulated Signaling Pathways

Merlin's tumor suppressor activity is executed through its influence on several key signaling pathways.

The Hippo Signaling Pathway: The Core Mechanism

The Hippo pathway is the most well-established downstream effector of Merlin.[5] In its active state, Merlin functions at the plasma membrane to assemble and activate the core Hippo kinase cascade, consisting of the kinases MST1/2 and LATS1/2.[8] Merlin directly binds to the LATS1/2 kinases via its FERM domain, facilitating their phosphorylation and activation by MST1/2.[7][8]

Once activated, LATS1/2 phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the sequestration of YAP/TAZ in the cytoplasm and preventing their translocation into the nucleus.[5] When Merlin is inactivated, this cascade is disrupted, allowing unphosphorylated YAP/TAZ to accumulate in the nucleus, where they bind to TEAD family transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[5]

Crosstalk with Other Pathways

Beyond the Hippo pathway, Merlin interacts with and modulates several other signaling networks:

-

Receptor Tyrosine Kinase (RTK) Signaling: Merlin can negatively regulate RTKs such as EGFR and PDGFR. Loss of Merlin leads to increased surface levels and signaling activity of these receptors, promoting pro-growth pathways like PI3K-AKT and RAS-MAPK.[9][10]

-

Wnt/β-catenin Signaling: Merlin can suppress the Wnt pathway by inhibiting the nuclear translocation of β-catenin, a key transcriptional regulator of Wnt target genes.

-

CRL4-DCAF1 E3 Ubiquitin Ligase: In the nucleus, Merlin can directly bind to and inhibit the DCAF1 subunit of the CRL4 E3 ubiquitin ligase complex.[7] This inhibition is crucial because CRL4-DCAF1 can target LATS1/2 for degradation, thereby providing an alternative mechanism for YAP/TAZ activation when Merlin is lost.[11]

Transcriptional Regulation of the NF2 Gene

The expression of the NF2 gene is itself a tightly controlled process, though less understood than the function of its protein product. Transcriptional inactivation, in addition to genetic mutation, can be a mechanism for the loss of Merlin function in tumors.

Promoter and Regulatory Elements

Functional characterization of the 5'-flanking region of the human NF2 gene has identified a critical cis-acting region essential for its basal expression.

-

Core Promoter Region: A 70-base pair (bp) region, located from -591 to -522 bp upstream of the translation start site, has been demonstrated to be essential for NF2 promoter activity.[12]

-

Transcription Factor Binding: This core region contains binding sites for nuclear proteins. The transcription factor Sp1 has been shown to bind a GC-rich sequence within the promoter and activate NF2 transcription.[3] Other potential regulators with binding sites in the promoter region include AP-1 and STAT3 .[13] A transient change in NF2 promoter activity during neural crest cell migration suggests dynamic regulation by developmentally important transcription factors.[14]

Epigenetic Regulation

Epigenetic silencing, particularly DNA methylation, is a known mechanism for inactivating tumor suppressor genes.

-

CpG Methylation: The essential 70-bp promoter region contains three critical CpG sites. Methylation of these sites inhibits the binding of nuclear proteins and correlates with suppressed NF2 mRNA expression in vestibular schwannomas.[12] This suggests that aberrant hypermethylation of the NF2 promoter can serve as an alternative "hit" to inactivate the gene, contributing to tumorigenesis.[12][15]

Quantitative Data Summary

Quantitative analysis is essential for understanding the impact of NF2 mutations and for developing targeted therapies. The following tables summarize key data from the literature.

Table 1: NF2 Genetic Alterations in Sporadic Tumors

| Tumor Type | Inactivating Mutation Frequency | Reference |

|---|---|---|

| Sporadic Meningioma | ~32% | [16] |

| Sporadic Vestibular Schwannoma | ~50% | [16] |

| Malignant Pleural Mesothelioma | 35-40% |[10] |

Table 2: Quantitative Changes in Merlin Expression and Interaction

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Merlin Protein Reduction | ~95% decrease | In NF2-associated meningiomas and schwannomas vs. normal tissue | [17] |

| Merlin-Lats1 Binding Affinity (Kd) | ~1.4 µM | Binding of Merlin-FERM domain to Lats1 N-terminus | [8] |

| SEMA3F mRNA Upregulation | ~15.3-fold increase | In Nf2-/- cells upon Merlin reintroduction | [18] |

| TSP2 mRNA Upregulation | ~7.9-fold increase | In Nf2-/- cells upon Merlin reintroduction |[18] |

Key Experimental Protocols

The study of NF2 function and regulation employs a range of molecular and cellular biology techniques. Detailed below are methodologies for key experiments.

Protocol: NF2 Promoter Activity via Dual-Luciferase Reporter Assay

This assay quantitatively measures the ability of transcription factors to activate the NF2 promoter.

-

Plasmid Construction:

-

Clone the human NF2 promoter region (e.g., the -591 to -522 bp fragment) into a pGL3-Basic vector (Promega) upstream of the firefly luciferase gene (luc).

-

A control plasmid, such as pRL-TK (Promega), containing the Renilla luciferase gene under a constitutive promoter, is used for normalization.

-

-

Cell Culture and Transfection:

-

Seed schwannoma cells (e.g., HEI-193) or another suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the NF2-promoter-luciferase construct and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

-

Cell Lysis and Reagent Preparation:

-

Luminometry:

-

Add the firefly luciferase substrate to the cell lysate in a luminometer plate. Measure the luminescence (Reading 1).

-

Add the Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla reaction. Measure the luminescence again (Reading 2).

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luminescence (Reading 1 / Reading 2) for each sample. This normalization corrects for variations in transfection efficiency and cell number.

-

Compare the normalized activity of the NF2 promoter construct to that of an empty pGL3-Basic vector control to determine fold activation.

-

Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

ChIP is used to determine if a specific transcription factor (e.g., Sp1) binds to the NF2 promoter region in vivo.

-

Cross-linking:

-

Treat cultured cells (e.g., 1x107) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for each cell type.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Sp1 antibody). An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

-

Analysis by qPCR:

-

Design primers specific to the putative binding site in the NF2 promoter (e.g., the GC-rich Sp1 site).

-

Perform quantitative PCR (qPCR) on the purified DNA from the specific antibody IP, the IgG control IP, and an "input" sample (sheared chromatin before IP).

-

Calculate the enrichment of the NF2 promoter region in the specific IP sample relative to the IgG control, often expressed as a percentage of the input.[20]

-

Protocol: Quantification of YAP/TAZ Nuclear to Cytoplasmic Ratio

This method uses immunofluorescence and image analysis to quantify the subcellular localization of YAP/TAZ, a key readout of Hippo pathway activity.

-

Cell Culture and Immunofluorescence:

-

Grow cells on glass coverslips under desired conditions (e.g., low vs. high confluence).

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin (BSA).

-

Incubate with a primary antibody against YAP/TAZ.

-

Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst).

-

-

Image Acquisition:

-

Acquire images using a confocal or high-content imaging microscope. Ensure image settings (laser power, gain) are kept constant across all samples.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Step 1: Segment Nuclei. Use the nuclear stain channel (DAPI/Hoechst) to automatically identify and create a region of interest (ROI) for each nucleus.

-

Step 2: Segment Cytoplasm. Define the cell boundary, often using the YAP/TAZ channel itself or a whole-cell stain. The cytoplasmic ROI is then defined as the whole-cell ROI minus the nuclear ROI.

-

Step 3: Measure Intensity. For each cell, measure the mean fluorescence intensity of the YAP/TAZ signal within the nuclear ROI (Inuc) and the cytoplasmic ROI (Icyto).

-

-

Data Calculation:

Conclusion and Future Directions

The NF2 gene product, Merlin, is a master regulator of tissue architecture and growth, with its loss having profound consequences for cell signaling and proliferation. Its central role as an activator of the tumor-suppressive Hippo pathway positions it as a critical node in cancer biology. While the core function of Merlin is well-established, the intricacies of its transcriptional regulation are still being uncovered. The identification of an essential promoter region and its susceptibility to epigenetic silencing opens new avenues for understanding how Merlin expression is lost in tumors that lack classic genetic mutations.

For drug development professionals, targeting the downstream consequences of NF2 loss remains a primary strategy. This includes the development of inhibitors targeting the YAP-TEAD interaction, which is the ultimate oncogenic output of Hippo pathway inactivation.[11] Furthermore, understanding the specific transcription factors and epigenetic machinery that control NF2 expression could inspire novel therapeutic approaches aimed at reactivating Merlin expression in tumor cells, representing a paradigm shift from inhibiting downstream effectors to restoring the function of the tumor suppressor itself. Continued research into the complex regulatory networks governing NF2 will be paramount for developing more effective therapies for patients with Neurofibromatosis Type 2 and other Merlin-deficient cancers.

References

- 1. NF2 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. NF2-Related Schwannomatosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Multiple transcription initiation sites, alternative splicing, and differential polyadenylation contribute to the complexity of human neurofibromatosis 2 transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIP5Kγ Mediates PI(4,5)P2/Merlin/LATS1 Signaling Activation and Interplays with Hsc70 in Hippo-YAP Pathway Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF2-Related Schwannomatosis (NF2): Molecular Insights and Therapeutic Avenues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid kinase PIP5Kα contributes to Hippo pathway activation via interaction with Merlin and by mediating plasma membrane targeting of LATS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiomotin binding-induced activation of Merlin/NF2 in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Important recent insights into the genetics and biology of malignant pleural mesothelioma - McMillan- Annals of Cardiothoracic Surgery [annalscts.com]

- 10. Merlin/NF2-loss Driven Tumorigenesis Linked to CRL4DCAF1-Mediated Inhibition of the Hippo Pathway Components Lats1 and 2 in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the cis-acting region in the NF2 gene promoter as a potential target for mutation and methylation-dependent silencing in schwannoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genecards.org [genecards.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Comprehensive Genetic Analysis of NF2 in Sporadic Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF2: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 16. Transcriptomic signature of painful human neurofibromatosis type 2 schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The tumor suppressor Nf2 regulates corpus callosum development by inhibiting the transcriptional coactivator Yap - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Luciferase Assay System Protocol [promega.com]

- 19. genome.ucsc.edu [genome.ucsc.edu]

- 20. researchgate.net [researchgate.net]

The Conductor of Cellular Growth: Merlin's Pivotal Role in Hippo Pathway Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous cancers. At the heart of this intricate network lies the tumor suppressor protein Merlin, encoded by the NF2 gene. This technical guide provides a comprehensive overview of Merlin's multifaceted role in modulating the Hippo pathway. We delve into the molecular mechanisms of Merlin's activity, its upstream regulators, and downstream effectors. This document summarizes key quantitative data, provides detailed experimental protocols for studying the Merlin-Hippo axis, and presents visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Merlin as a Key Upstream Regulator of the Hippo Pathway

The Neurofibromin 2 (NF2) gene product, Merlin, is a tumor suppressor protein that connects transmembrane proteins to the actin cytoskeleton.[1] Its function is crucial for contact-dependent inhibition of proliferation, a process often lost in cancer cells.[2][3] A primary mechanism through which Merlin exerts its tumor-suppressive effects is by activating the Hippo signaling pathway.[4][5] Loss of Merlin function leads to the inactivation of the Hippo kinase cascade, resulting in the nuclear translocation and activation of the oncogenic transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[6][7] This guide will explore the molecular intricacies of Merlin's regulatory function within this critical pathway.

Molecular Mechanisms of Merlin-Mediated Hippo Pathway Activation

Merlin's regulation of the Hippo pathway is a dynamic process involving conformational changes, subcellular localization, and direct protein-protein interactions.

Conformational Control of Merlin Activity

Merlin exists in two principal conformational states: an "open" active form and a "closed" inactive form. The transition between these states is regulated by phosphorylation and binding to other proteins and lipids.

-

Closed (Inactive) Conformation: In its inactive state, the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain of Merlin interacts with its C-terminal tail, creating a closed, auto-inhibited conformation.[8]

-

Open (Active) Conformation: Signals such as cell-cell adhesion and detachment from the extracellular matrix promote a conformational change to an open and active state. This transition is facilitated by dephosphorylation at Serine 518 and the binding of proteins like Angiomotin.[8] The open conformation exposes the FERM domain, allowing it to interact with core Hippo pathway components.

Merlin at the Plasma Membrane: A Scaffold for the Hippo Kinase Cassette

A key function of active Merlin is to act as a scaffold at the plasma membrane, bringing together core components of the Hippo pathway to facilitate signal transduction.

-

Recruitment of LATS1/2: Merlin, through its FERM domain, directly binds to the Large Tumor Suppressor (LATS1/2) kinases.[8] This interaction is crucial for recruiting LATS1/2 to the plasma membrane, where they can be activated.[9]

-

Facilitating LATS1/2 Phosphorylation: At the membrane, Merlin facilitates the phosphorylation and activation of LATS1/2 by the upstream kinase MST1/2 (Mammalian Ste20-like kinase 1/2) and its co-factor SAV1 (Salvador).[10] While Merlin does not directly activate MST1/2, its scaffolding function is essential for the spatial organization of the kinase cascade.[8]

Nuclear Merlin and the CRL4-DCAF1 E3 Ubiquitin Ligase

Beyond its role at the plasma membrane, Merlin can also translocate to the nucleus and regulate the Hippo pathway through an independent mechanism.

-

Inhibition of CRL4-DCAF1: In the nucleus, Merlin directly binds to and inhibits the CRL4-DCAF1 E3 ubiquitin ligase complex.[6]

-

Stabilization of LATS1/2: The CRL4-DCAF1 complex normally targets LATS1/2 for ubiquitination and proteasomal degradation. By inhibiting this complex, nuclear Merlin stabilizes LATS1/2, thereby enhancing their ability to phosphorylate and inactivate YAP/TAZ.[11]

Upstream Regulation of Merlin Activity

Merlin's activity is tightly controlled by a variety of upstream signals that inform the cell about its environment and proliferative status.

-

Cell-Cell Adhesion: The formation of adherens junctions upon cell-cell contact is a primary activator of Merlin. Merlin interacts with components of the adherens junction, such as E-cadherin and α-catenin, which promotes its open, active conformation.[6]

-

Extracellular Matrix (ECM) and CD44: Merlin's function is also influenced by cell-matrix adhesion. The transmembrane glycoprotein (B1211001) CD44 can antagonize Merlin's function, and this interplay is a key aspect of contact inhibition of proliferation.[1][2]

-

Angiomotin (AMOT): Angiomotin proteins can bind to Merlin and promote its open, active conformation, thereby enhancing its ability to activate the Hippo pathway.[12]

-

Phosphorylation: Phosphorylation of Merlin at Serine 518 by kinases such as PAK1 (p21-activated kinase 1) leads to its inactivation and closed conformation.[4] Conversely, dephosphorylation of this site is associated with Merlin activation.

Downstream Consequences of Merlin-Mediated Hippo Pathway Activation

The activation of the Hippo pathway by Merlin culminates in the inhibition of the transcriptional co-activators YAP and TAZ.

-

YAP/TAZ Phosphorylation: Activated LATS1/2 kinases phosphorylate YAP and TAZ at specific serine residues (e.g., Ser127 on YAP).[8]

-

Cytoplasmic Sequestration and Degradation: Phosphorylated YAP and TAZ are bound by 14-3-3 proteins in the cytoplasm, preventing their translocation to the nucleus.[6] This cytoplasmic retention can also lead to their degradation by the proteasome.

-

Inhibition of TEAD-Mediated Transcription: In the absence of nuclear YAP/TAZ, the TEAD family of transcription factors cannot activate the expression of their target genes, which include key promoters of cell proliferation and inhibitors of apoptosis, such as CTGF, CYR61, and BIRC5.[6][7]

Quantitative Data on Merlin-Hippo Pathway Interactions

The following tables summarize key quantitative data from the literature, providing a basis for comparative analysis and computational modeling.

Table 1: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Merlin (FERM domain) - LATS1 (N-terminus) | Isothermal Titration Calorimetry (ITC) | ~1.4 µM | [1] |

Table 2: Effects of Merlin on YAP/TAZ Phosphorylation and Localization

| Condition | Cell Type | Effect on YAP Phosphorylation (Ser127) | Effect on YAP Nuclear Localization | Reference | | :--- | :--- | :--- | :--- | | Merlin Overexpression | Rat Schwannoma Cells | Increased | Decreased |[8] | | Merlin Knockdown | MDCK Cells | No significant change | Increased |[4] | | NF2 Knockout | Mouse Liver | Decreased | Increased |[1] | | Merlin-negative Meningiomas | Human Tumor Tissue | - | 92% of tumors showed nuclear YAP |[2] |

Table 3: Regulation of YAP/TAZ Target Gene Expression by Merlin

| Gene | Condition | Cell Type | Fold Change in Expression | Reference | | :--- | :--- | :--- | :--- | | CTGF | DCAF1 Depletion (mimics Merlin activity) | Mesothelioma Cells | Decreased |[6] | | BIRC5 | DCAF1 Depletion (mimics Merlin activity) | Mesothelioma Cells | Decreased |[6] | | CYR61 | DCAF1 Depletion (mimics Merlin activity) | Mesothelioma Cells | Decreased |[6] | | OPN | Nf2 Knockout | Mouse Liver | Increased |[1] | | EpCAM | Nf2 Knockout | Mouse Liver | Increased |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Merlin in Hippo pathway regulation.

Co-Immunoprecipitation (Co-IP) of Merlin and LATS1/2

This protocol is designed to verify the interaction between endogenous Merlin and LATS1/2 in cultured mammalian cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-Merlin antibody (for immunoprecipitation)

-

Anti-LATS1/2 antibody (for western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-Merlin antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and western blotting using an anti-LATS1/2 antibody.

Immunofluorescence Staining for Merlin and YAP Subcellular Localization

This protocol allows for the visualization of Merlin and YAP localization within cells.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibodies (anti-Merlin and anti-YAP)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA.

-

Permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize using a fluorescence or confocal microscope.

YAP/TAZ Luciferase Reporter Assay

This assay measures the transcriptional activity of YAP/TAZ, which is downstream of Merlin.

Materials:

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Cells of interest

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

-

If investigating Merlin's role, co-transfect with a Merlin expression plasmid or siRNA against Merlin.

-

Culture the cells for 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of YAP/TAZ.

Visualizing the Network: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. The Merlin/NF2 tumor suppressor functions through the YAP oncoprotein to regulate tissue homeostasis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. YAP/TAZ inhibition induces metabolic and signaling rewiring resulting in targetable vulnerabilities in NF2-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Merlin/NF2-loss Driven Tumorigenesis Linked to CRL4DCAF1-Mediated Inhibition of the Hippo Pathway Components Lats1 and 2 in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LATS1 but not LATS2 represses autophagy by a kinase-independent scaffold function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spatial organization of Hippo signaling at the plasma membrane mediated by the tumor suppressor Merlin/NF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury | eLife [elifesciences.org]

- 11. Phospho-YAP (Ser127) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

The Merlin Tumor Suppressor Protein: A Core Regulator of Cell Growth and Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Merlin, the protein product of the Neurofibromatosis type 2 (NF2) gene, is a critical tumor suppressor that plays a pivotal role in maintaining cellular homeostasis.[1][2] Functioning as a linker between the cytoskeleton and the cell membrane, Merlin integrates extracellular cues with intracellular signaling pathways to control cell proliferation, survival, motility, and adhesion.[3] Loss-of-function mutations in the NF2 gene lead to the development of nervous system tumors, most notably bilateral vestibular schwannomas, characteristic of Neurofibromatosis type 2.[1][4] Beyond NF2, Merlin inactivation has been implicated in a variety of other cancers, including mesothelioma, melanoma, and breast cancer, underscoring its broad significance in oncology.[3][4][5] This guide provides a comprehensive overview of Merlin's structure, its molecular mechanisms of tumor suppression, and its central role in key signaling pathways, offering insights for therapeutic development.

Merlin Protein: Structure and Function

Merlin, also known as schwannomin, is a 70 kDa protein belonging to the Ezrin-Radixin-Moesin (ERM) family of proteins, which are known to link the actin cytoskeleton to the plasma membrane.[1][6] Its structure consists of a conserved N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, an α-helical central domain, and a C-terminal hydrophilic tail.[1] The FERM domain is crucial for its localization to the cell membrane and for its interaction with various binding partners.

The tumor suppressor functions of Merlin are intricately linked to its conformational state, which is regulated by phosphorylation.[1][7] In its "open" and active conformation, Merlin can bind to and inhibit pro-proliferative signaling molecules. Conversely, in its "closed" and inactive state, induced by phosphorylation on Serine 518 by kinases such as p21-activated kinase (PAK) and Protein Kinase A (PKA), its tumor-suppressive functions are abrogated.[1][7]

Merlin exerts its tumor suppressor activity through several key mechanisms:

-

Contact-dependent Inhibition of Proliferation: Merlin is a critical mediator of contact inhibition, a process that arrests cell growth when cells come into contact with each other.[8][9] This function is partly mediated through its interaction with the cell adhesion molecule CD44.[10]

-

Regulation of Cell Proliferation and Apoptosis: Loss of Merlin function leads to unchecked cell proliferation and reduced apoptosis.[8] Merlin can negatively regulate cell cycle progression and promote apoptosis through its influence on various signaling pathways.[8]

-

Cytoskeletal Organization: As a cytoskeletal linker protein, Merlin is involved in maintaining cell shape, adhesion, and motility.[1][3] Dysregulation of these processes is a hallmark of cancer.

Key Signaling Pathways Regulated by Merlin

Merlin's tumor suppressor functions are executed through its modulation of several critical signaling pathways.

The Hippo Signaling Pathway

One of the most well-established roles of Merlin is as an upstream regulator of the Hippo tumor suppressor pathway.[1][3] This pathway plays a conserved role in controlling organ size by regulating cell proliferation and apoptosis.[1] In mammals, Merlin acts as a scaffold protein that brings the core Hippo kinases, MST1/2 and LATS1/2, to the plasma membrane, facilitating their activation.[7] Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their translocation to the nucleus and subsequent activation of pro-proliferative and anti-apoptotic genes.[7] Loss of Merlin leads to the dysregulation of the Hippo pathway, resulting in the nuclear accumulation and activation of YAP/TAZ, driving tumorigenesis.

Caption: Merlin activates the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of YAP/TAZ.

Receptor Tyrosine Kinase (RTK) Signaling

Merlin negatively regulates the signaling of several receptor tyrosine kinases (RTKs), including the ErbB family of receptors (e.g., EGFR, ErbB2/ErbB3), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor 1 receptor (IGF1R).[4] It achieves this by promoting the endocytosis and degradation of these receptors, thereby reducing their surface levels and attenuating downstream pro-survival and proliferative signals, such as those mediated by the PI3K/AKT and RAS/MAPK pathways.[4][9]

Caption: Merlin inhibits RTK signaling by promoting receptor endocytosis and degradation.

Rac1 and PAK Signaling

Merlin has been shown to modulate the activity of the small GTPase Rac1 and its downstream effector, p21-activated kinase (PAK).[4] Loss of Merlin leads to the constitutive activation of Rac1/PAK signaling, which is associated with increased cell proliferation, motility, and cytoskeletal rearrangements.[4]

Wnt/β-catenin Signaling

Merlin can also inhibit the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[11] This inhibition helps to suppress the expression of Wnt target genes that are involved in cell proliferation and tumorigenesis.

Merlin in Cancer: Quantitative Perspectives

The loss or inactivation of Merlin is a key event in the development of various tumors. Quantitative data on Merlin expression and the effects of its loss are crucial for understanding its role in cancer and for developing targeted therapies.

| Cancer Type | Merlin/NF2 Alteration Frequency | Impact of Merlin Loss on Cell Proliferation | Reference |

| Vestibular Schwannoma (NF2-associated) | >95% (biallelic inactivation) | Increased proliferation, loss of contact inhibition | [4] |

| Meningioma | 50-60% of sporadic cases | Increased proliferation | [12] |

| Malignant Mesothelioma | ~50% | Increased proliferation and survival | [4] |

| Breast Cancer | Loss of expression reported | Correlates with dysregulated TGF-β signaling | [5] |

| Hepatocellular Carcinoma | Loss of expression in a subset of cases | Promotes tumor development from progenitor cells | [6] |

Experimental Methodologies for Studying Merlin Function

Investigating the complex functions of Merlin requires a variety of experimental techniques. Below are outlines of key protocols.

Co-Immunoprecipitation (Co-IP) for Merlin Interaction Partners

This technique is used to identify proteins that interact with Merlin in their native cellular environment.

Caption: Workflow for Co-Immunoprecipitation to identify Merlin-interacting proteins.

Protocol Outline:

-

Cell Lysis: Lyse cells expressing Merlin using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to Merlin.

-

Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-Merlin-interacting protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Cell Proliferation Assay (e.g., MTT or BrdU Assay)

These assays are used to quantify the effect of Merlin expression on cell proliferation.

Protocol Outline:

-

Cell Seeding: Seed cells with varying levels of Merlin expression (e.g., wild-type vs. Merlin-knockdown/knockout) in multi-well plates.

-

Incubation: Incubate the cells for a defined period to allow for proliferation.

-

Reagent Addition:

-

MTT Assay: Add MTT reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells.

-

BrdU Assay: Add BrdU, a thymidine (B127349) analog, which is incorporated into the DNA of proliferating cells.

-

-

Detection:

-

MTT Assay: Solubilize the formazan product and measure the absorbance at a specific wavelength.

-

BrdU Assay: Use an anti-BrdU antibody to detect incorporated BrdU, followed by a colorimetric or fluorescent readout.

-

-

Quantification: Correlate the signal intensity to the number of proliferating cells.

Conclusion and Future Directions

Merlin is a bona fide tumor suppressor that acts as a central hub for integrating signals that control cell growth, proliferation, and survival. Its inactivation is a key driver in the pathogenesis of NF2-associated tumors and a significant contributor to a broader range of human cancers. A thorough understanding of the molecular mechanisms underlying Merlin's function and the consequences of its loss is paramount for the development of effective therapeutic strategies. Future research should focus on elucidating the complete Merlin interactome, further dissecting the context-dependent nature of its signaling, and identifying novel therapeutic vulnerabilities in Merlin-deficient cancers. The development of drugs that can either restore Merlin function or target the downstream pathways activated by its absence holds great promise for the treatment of these challenging malignancies.

References

- 1. Merlin (protein) - Wikipedia [en.wikipedia.org]

- 2. NF2 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Merlin, a “Magic” Linker Between the Extracellular Cues and Intracellular Signaling Pathways that Regulate Cell Motility, Proliferation, and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Merlin/NF2 Inactivation in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deficiency of tumor suppressor Merlin facilitates metabolic adaptation by co-operative engagement of SMAD-Hippo signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Magic of Merlin: Antibodies Point to New Role in Liver Cancer | Antibody News: Novus Biologicals [novusbio.com]

- 7. Merlin regulates signaling events at the nexus of development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merlin: The wizard requires protein stability to function as a tumor suppressor: Is stability important for tumor suppressor activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merlin: a tumour suppressor with functions at the cell cortex and in the nucleus | EMBO Reports [link.springer.com]

- 10. The NF2 tumor suppressor gene product, merlin, mediates contact inhibition of growth through interactions with CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Subcellular Localization of Merlin Protein Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neurofibromatosis type 2 (NF2) tumor suppressor protein, Merlin (also known as Schwannomin), is a critical regulator of cell proliferation, adhesion, and motility. Its function is intricately linked to its subcellular localization, which is dynamically regulated by various factors including alternative splicing, post-translational modifications, and cell density. This technical guide provides a comprehensive overview of the subcellular distribution of Merlin protein isoforms, with a focus on isoforms 1 and 2. It details the experimental methodologies used to determine their localization and illustrates the key signaling pathways influenced by their spatial distribution within the cell.

Introduction

Merlin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.[1] The NF2 gene encodes several Merlin isoforms through alternative splicing, with isoform 1 and isoform 2 being the most predominantly expressed.[2][3] These isoforms differ in their C-terminal sequences, which influences their conformation and interaction with other proteins, and consequently, their subcellular localization and function.[4] Understanding the precise subcellular distribution of Merlin isoforms is crucial for elucidating their role in tumor suppression and for the development of targeted therapeutics.

Subcellular Localization of Merlin Isoforms

Merlin has been identified in several subcellular compartments, including the plasma membrane, cytoplasm, and nucleus. The distribution among these compartments is not static and is dependent on the specific isoform, cell type, and cellular context, such as cell density.

Plasma Membrane

A significant pool of Merlin is localized to the plasma membrane, particularly in areas of dynamic actin remodeling such as membrane ruffles, filopodia, and lamellipodia.[5][6] This localization is crucial for its function in contact-dependent growth inhibition. At the plasma membrane, Merlin interacts with various transmembrane proteins and scaffolding proteins at cell-cell junctions (adherens and tight junctions) and cell-matrix adhesion sites.[7]

The localization to the plasma membrane is mediated by the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, which can interact with the cytoplasmic tails of transmembrane proteins and with phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2).[8][9]

Cytoplasm

In the cytoplasm, Merlin is often found associated with the cortical actin cytoskeleton.[10] Studies in Drosophila have shown that while wild-type Merlin is initially targeted to the membrane, a significant portion of the protein localizes to punctate cytoplasmic structures within a few hours.[1] This cytoplasmic pool of Merlin is thought to be involved in regulating cytoskeletal dynamics and vesicular trafficking.

Nucleus

Recent evidence has highlighted a critical role for Merlin in the nucleus, where it can directly influence gene expression. Although Merlin does not possess a classical nuclear localization signal, it can shuttle between the cytoplasm and the nucleus. This translocation is thought to be regulated by its conformational state, with the "closed" conformation favoring nuclear import. Once in the nucleus, Merlin can inhibit the activity of the CRL4-DCAF1 E3 ubiquitin ligase complex, which in turn stabilizes the LATS1/2 kinases, core components of the Hippo tumor suppressor pathway.

Isoform-Specific Localization

While both Merlin isoform 1 and isoform 2 share many localization patterns, some studies suggest distinct distributions. For instance, in Drosophila wing imaginal discs, isoform 1 is found in the apical cell cortex, whereas isoform 2 is highly concentrated in the marginal zone, a sub-region of the apical cortex. This suggests that the different C-termini of the isoforms may direct them to specific sub-domains of the plasma membrane, where they could interact with distinct sets of proteins and regulate different cellular processes.

Furthermore, studies using differential detergent extraction have provided insights into the localization of various Merlin isoforms based on their molecular weight.

Quantitative Data on Subcellular Localization

Precise quantitative data on the percentage distribution of Merlin isoforms 1 and 2 in different subcellular compartments is not extensively available in the literature. However, qualitative and semi-quantitative data from various studies are summarized below.

| Isoform | Plasma Membrane | Cytoplasm | Nucleus | Other | Reference |

| Merlin (General) | Enriched in dynamic regions (ruffles, filopodia), cell-cell junctions, and cell-matrix adhesions. | Associated with the cortical cytoskeleton and punctate cytoplasmic structures. | Present and active in tumor suppression. | - | [1][5][6][7][10] |

| Merlin Isoform 1 | Localized to the apical cell cortex. | Dimerizes with itself and isoform 2. | - | - | [8] |

| Merlin Isoform 2 | Highly concentrated in the marginal zone of the apical cortex. | Dimerizes with itself and isoform 1. | - | - | [8] |

| 84 kDa & 58 kDa Isoforms | Readily extractable in Lubrol WX, suggesting localization in or near the plasma membrane. | - | - | - | [5][11] |

| 45 kDa Isoform | Not soluble in Lubrol WX. | - | - | Suggested localization in the endoplasmic reticulum. | [5][11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the subcellular localization of Merlin protein isoforms.

Immunofluorescence Staining of Merlin

This protocol allows for the visualization of Merlin protein distribution within fixed cells.

Materials:

-

Glass coverslips

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

Blocking solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Primary antibody specific to Merlin (isoform-specific if available)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish and culture until the desired confluency.

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with Triton X-100 solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary Merlin antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain the nuclei with DAPI for 5-10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the localization of Merlin using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

This protocol separates cellular components into different fractions (e.g., nuclear, cytoplasmic, membrane) to determine the relative abundance of Merlin isoforms in each compartment.

Materials:

-

Cultured cells

-

PBS, ice-cold

-

Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)

-

Detergent (e.g., NP-40)

-

High-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

-

Microcentrifuge

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibodies for Merlin (isoform-specific if available) and for markers of each fraction (e.g., Histone H3 for nucleus, GAPDH for cytoplasm, Na+/K+ ATPase for plasma membrane)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow cells to swell.

-

Add a small amount of detergent (e.g., 10% NP-40 to a final concentration of 0.5-1%) and vortex briefly to lyse the plasma membrane.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic and membrane fractions. This is the cytoplasmic fraction .

-

To separate the membrane and soluble cytoplasmic fractions, centrifuge the supernatant from step 5 at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant is the soluble cytoplasmic fraction , and the pellet is the membrane fraction . Resuspend the membrane pellet in a suitable buffer.

-

Wash the nuclear pellet from step 4 with hypotonic lysis buffer.

-

Resuspend the nuclear pellet in high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.

-

Centrifuge at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction .

-

Determine the protein concentration of each fraction using a protein assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with primary antibodies against Merlin and the subcellular markers.

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine the relative abundance of Merlin isoforms in each fraction.

Co-Immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with specific Merlin isoforms in their native subcellular environment.

Materials:

-

Cultured cells expressing the Merlin isoform of interest

-

Lysis buffer (non-denaturing, e.g., RIPA buffer with reduced SDS or a Tris-based buffer with 1% NP-40)

-

Primary antibody specific to the Merlin isoform of interest or to an epitope tag

-

Protein A/G-agarose or magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the specific Merlin antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel interacting proteins.

Signaling Pathways and Visualizations

The subcellular localization of Merlin is critical for its role in various signaling pathways that control cell growth and proliferation.

The Hippo Signaling Pathway

Merlin is a key upstream regulator of the Hippo signaling pathway. At the plasma membrane, particularly at cell-cell junctions, Merlin recruits and activates the LATS1/2 kinases. Activated LATS1/2 then phosphorylate and inactivate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In the nucleus, Merlin inhibits the CRL4-DCAF1 E3 ubiquitin ligase, which also contributes to the stabilization and activation of LATS1/2. The net result is the suppression of YAP/TAZ-mediated transcription of pro-proliferative genes.

Caption: Merlin's dual role in Hippo pathway regulation.

Experimental Workflow for Determining Subcellular Localization

The following diagram illustrates a typical workflow for investigating the subcellular localization of a Merlin isoform.

Caption: A typical experimental workflow.

Conclusion

The subcellular localization of Merlin protein isoforms is a key determinant of their tumor suppressor function. While significant pools of Merlin reside at the plasma membrane and in the cytoplasm, the nuclear fraction plays a direct role in regulating gene expression through the Hippo pathway. The distinct localization patterns of Merlin isoforms 1 and 2 suggest they may have non-redundant functions in different cellular contexts. Further quantitative proteomic studies are needed to precisely delineate the subcellular distribution of these isoforms and to fully understand how their localization is regulated in normal and pathological conditions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the complex biology of Merlin and its role in cancer.

References

- 1. Structural Analysis of Drosophila Merlin Reveals Functional Domains Important for Growth Control and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merlin (protein) - Wikipedia [en.wikipedia.org]

- 3. Role of Merlin/NF2 Inactivation in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Merlin Isoforms 1 and 2 Both Act as Tumour Suppressors and Are Required for Optimal Sperm Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Merlin tumor suppressor function is regulated by PIP2-mediated dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Localization to the cortical cytoskeleton is necessary for Nf2/merlin-dependent epidermal growth factor receptor silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subcellular localization and expression pattern of the neurofibromatosis type 2 protein merlin/schwannomin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Growth: An In-depth Technical Guide to the Mechanism of Merlin in Contact-Dependent Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein Merlin, encoded by the NF2 gene, is a critical mediator of contact-dependent inhibition of proliferation, a fundamental process that arrests cell growth upon cell-cell contact. Loss of Merlin function leads to uncontrolled cell proliferation and tumorigenesis, most notably in Neurofibromatosis type 2 (NF2). This technical guide provides a comprehensive overview of the molecular mechanisms by which Merlin exerts its tumor-suppressive functions. We delve into the core signaling pathways regulated by Merlin, present quantitative data on key molecular interactions, and provide detailed experimental protocols for studying Merlin's role in contact inhibition. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target Merlin-related pathologies.

Core Mechanisms of Merlin-Mediated Contact Inhibition

Merlin acts as a central hub, integrating signals from cell-cell adhesion to regulate downstream signaling pathways that control cell proliferation and survival. Its function is intricately linked to its subcellular localization, conformational state, and post-translational modifications. The primary mechanisms through which Merlin mediates contact-dependent inhibition are:

-

Activation of the Hippo Signaling Pathway: At high cell density, Merlin is in an active, hypophosphorylated state. It localizes to the plasma membrane where it recruits and activates the core kinases of the Hippo pathway, LATS1/2.[1][2] Activated LATS1/2 then phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation where they would otherwise promote the expression of pro-proliferative and anti-apoptotic genes.[5][6]

-

Inhibition of EGFR Signaling: Upon cell-cell contact, Merlin plays a crucial role in attenuating mitogenic signals from receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[7][8] Merlin can restrain EGFR in a specific membrane compartment, thereby preventing its ligand-induced internalization and subsequent activation of downstream pro-proliferative signaling cascades like the Ras-ERK pathway.[7][9][10] This sequestration of EGFR is a key event in establishing contact-dependent growth arrest.

-

Regulation of the Cortical Actomyosin Cytoskeleton and Adherens Junctions: As a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, Merlin functions as a linker between the plasma membrane and the actin cytoskeleton.[11] It localizes to adherens junctions and is essential for their stabilization.[11][12] This localization allows Merlin to sense the mechanical cues associated with cell-cell contact and transduce these signals to inhibit proliferation.[9]

-

Suppression of Rac1 Signaling: Merlin can inhibit the activity of the small GTPase Rac1 and its downstream effector, p21-activated kinase (PAK).[13] By suppressing the Rac/PAK pathway, Merlin contributes to the inhibition of cell proliferation and motility.[13]

Quantitative Data in Merlin-Mediated Signaling

The following tables summarize key quantitative data from studies on Merlin's function in contact-dependent inhibition.

| Interaction | Binding Affinity (Kd) | Method | Reference |

| Merlin-FERM and Lats1-NT | ~1.4 µM | Isothermal Titration Calorimetry (ITC) | [14] |

| Merlin-FERM and Lats1-FBD | ~1.4 µM | Isothermal Titration Calorimetry (ITC) | [14] |

| EBP50-CT and Merlin-FERM | Very Strong (Kd not specified) | Not specified | [14] |

Table 1: Binding Affinities of Merlin and its Interacting Partners. This table highlights the direct interaction between Merlin's FERM domain and the N-terminal region of the LATS1 kinase, a crucial step in Hippo pathway activation.

| Condition | Relative YAP Phosphorylation (pYAP/total YAP) | Cell Type | Method | Reference |

| Low Cell Density | 1 (baseline) | NIH-3T3 | Western Blot | [5] |

| High Cell Density | Increased (Quantification not specified) | NIH-3T3 | Western Blot | [5] |

| Low Cell Density | 1 (baseline) | Parental MCF-10A | Phos-tag Western Blot | [15] |

| High Cell Density | Increased | Parental MCF-10A | Phos-tag Western Blot | [15] |

| Low Cell Density (Lats1/2 KO) | Decreased | Lats1/2 KO MCF-10A | Phos-tag Western Blot | [15] |

| High Cell Density (Lats1/2 KO) | Decreased | Lats1/2 KO MCF-10A | Phos-tag Western Blot | [15] |

Table 2: Cell Density-Dependent Phosphorylation of YAP. This table illustrates the increase in inhibitory phosphorylation of YAP as cell density increases, a hallmark of Hippo pathway activation mediated by Merlin.

| Cell Line | Treatment | Effect on EGFR Internalization | Method | Reference |

| Nf2 -/- MEFs | EGF Stimulation (Confluent) | Persistent Internalization | Immunofluorescence | [7][16] |

| Wild-type MEFs | EGF Stimulation (Confluent) | Inhibited Internalization | Immunofluorescence | [7][16] |

| HeLa | EGF Stimulation | Clathrin-dependent internalization | Flow Cytometry | [17] |

| BT20 | EGF + PD158780 (EGFR kinase inhibitor) | Internalization not blocked | Immunofluorescence | [18] |

Table 3: Regulation of EGFR Internalization. This table demonstrates the critical role of Merlin in preventing EGFR internalization in confluent cells, thereby suppressing its mitogenic signaling.

Signaling Pathway and Experimental Workflow Diagrams

Merlin in the Hippo Signaling Pathway at High Cell Density

References

- 1. Spatial organization of Hippo signaling at the plasma membrane mediated by the tumor suppressor Merlin/NF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A coordinated phosphorylation by Lats and CK1 regulates YAP stability through SCFβ-TRCP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contact-dependent inhibition of EGFR signaling by Nf2/Merlin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contact-dependent inhibition of EGFR signaling by Nf2/Merlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. The Nf2 Tumor Suppressor, Merlin, Regulates Epidermal Development Through the Establishment of a Junctional Polarity Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of adherens junctions in epithelial establishment, maintenance, and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Merlin/NF-2 mediates contact inhibition of growth by suppressing recruitment of Rac to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiomotin binding-induced activation of Merlin/NF2 in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Internalization Mechanisms of the Epidermal Growth Factor Receptor after Activation with Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Control of epidermal growth factor receptor endocytosis by receptor dimerization, rather than receptor kinase activation | EMBO Reports [link.springer.com]

Merlin's Interaction with the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Merlin protein, also known as schwannomin or neurofibromin 2 (NF2), is a tumor suppressor protein encoded by the NF2 gene.[1][2] Its inactivation is the primary cause of Neurofibromatosis type 2, a genetic disorder characterized by the development of tumors in the nervous system, such as schwannomas and meningiomas.[3][4] Merlin belongs to the Ezrin-Radixin-Moesin (ERM) family of proteins, which are known to function as linkers between the plasma membrane and the actin cytoskeleton.[3][4] This guide provides an in-depth technical overview of the intricate relationship between Merlin and the actin cytoskeleton, focusing on its regulatory mechanisms, key interactions, and the experimental methodologies used to study them.

Merlin's Structure and its Link to the Actin Cytoskeleton

Merlin, like other ERM proteins, possesses a conserved N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central α-helical domain, and a C-terminal domain.[2] However, unlike other ERM proteins, Merlin lacks the canonical C-terminal actin-binding site.[5][6] Instead, it interacts with the actin cytoskeleton through a non-conventional binding site located within its N-terminal region, specifically between amino acid residues 178-367.[5]

The conformation of Merlin is crucial for its function. It exists in both a "closed," inactive conformation and an "open," active conformation. In the closed state, the C-terminal tail of Merlin folds back and binds to the FERM domain, masking the actin-binding site and other interaction domains. The transition to the open, active state is regulated by various signals, including phosphorylation and binding to other proteins, which exposes the domains necessary for its tumor suppressor and cytoskeletal regulatory functions.

Quantitative Analysis of Merlin-Actin Interaction

| Merlin Variant | Binding Partner | Dissociation Constant (Kd) | Stoichiometry (Merlin:Actin) | Notes |

| Merlin Isoform 2 | F-actin | ~3.6 µM[7][8] | 1:11.5[7][8] | Binds selectively to F-actin, not G-actin.[7][8] |

| Merlin Isoform 1 | F-actin | Not Quantified | Not Quantified | Intramolecular interactions are suggested to hinder its binding to F-actin compared to isoform 2.[7][8] |

| Merlin S518D (phosphomimetic) | F-actin | Not Quantified | Not Quantified | This mutation abrogates Merlin's ability to suppress cell growth and motility and leads to dramatic changes in cell shape and actin organization.[9] |

| Merlin S518A (non-phosphorylatable) | F-actin | Not Quantified | Not Quantified | Functions similarly to wild-type Merlin in suppressing cell growth and motility.[9] |

Regulation of Merlin-Actin Interaction

The dynamic interplay between Merlin and the actin cytoskeleton is tightly regulated by post-translational modifications, primarily phosphorylation.

Phosphorylation

Phosphorylation of Merlin at specific serine residues plays a critical role in modulating its conformation and, consequently, its interaction with the actin cytoskeleton and other binding partners.

-

Serine 518: Phosphorylation of Serine 518 by p21-activated kinases (PAKs) and Protein Kinase A (PKA) is a key regulatory event.[9] This phosphorylation is thought to promote the closed, inactive conformation of Merlin, which has a reduced affinity for actin and other binding partners.[9] The phosphomimetic S518D mutant of Merlin is functionally inactive and induces significant changes in the actin cytoskeleton, highlighting the importance of this regulatory switch.[9]

-

Other Phosphorylation Sites: Other kinases, such as Akt, also phosphorylate Merlin at different sites, influencing its stability and interaction with other proteins, which can indirectly affect its role in cytoskeletal organization.[9]

Signaling Pathways

Merlin's interaction with the actin cytoskeleton is a central hub for integrating signals from various pathways that control cell growth, proliferation, and motility.

The Hippo Signaling Pathway

Merlin is a key upstream regulator of the Hippo signaling pathway, a crucial tumor suppressor pathway that controls organ size and cell proliferation. In its active, unphosphorylated state, Merlin, in conjunction with other proteins at the plasma membrane, initiates a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP (Yes-associated protein). When Merlin is inactive, YAP translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. The integrity of the actin cytoskeleton is known to influence Hippo signaling, and Merlin's role as a linker between the two is critical in this regulation.

References

- 1. The Neurofibromatosis 2 Tumor Suppressor Gene Product, Merlin, Regulates Human Meningioma Cell Growth by Signaling through YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merlin (protein) - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Merlin differentially associates with the microtubule and actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Merlin differs from moesin in binding to F-actin and in its intra- and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]